N-benzylbut-2-yn-1-amine
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Overview
Description
N-benzylbut-2-yn-1-amine is an organic compound with the molecular formula C11H13N. It is a member of the amine family and is characterized by the presence of a benzyl group attached to a but-2-ynyl chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzylbut-2-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with but-2-ynylamine in the presence of a catalyst. For instance, a gold-catalyzed one-pot/multicomponent synthesis starting from benzyl alcohols has been reported . This method involves the oxidation of benzyl alcohol to benzaldehyde, followed by a multicomponent reaction with but-2-ynylamine.
Industrial Production Methods: In industrial settings, the synthesis of benzyl-but-2-ynyl-amine often involves the use of efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of homogeneous gold catalysts and environmentally friendly procedures is emphasized to minimize waste and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions: N-benzylbut-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction produces saturated amines .
Scientific Research Applications
N-benzylbut-2-yn-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: this compound is utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of benzyl-but-2-ynyl-amine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-Benzyl-2-propynylamine: This compound is structurally similar to benzyl-but-2-ynyl-amine and shares some chemical properties.
N-Demethylpargyline: Another related compound with similar functional groups.
Uniqueness: N-benzylbut-2-yn-1-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-benzylbut-2-yn-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHGWNJOOFCIGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389255 |
Source
|
Record name | Benzyl-but-2-ynyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4626-58-8 |
Source
|
Record name | Benzyl-but-2-ynyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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